

(4-Benzylmorpholin-2-yl)methanol molecular structure and conformation

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Compound of Interest

Compound Name: (4-Benzylmorpholin-2-yl)methanol

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An In-Depth Technical Guide to the Molecular Structure and Conformation of **(4-Benzylmorpholin-2-yl)methanol**

Abstract

(4-Benzylmorpholin-2-yl)methanol is a substituted morpholine derivative of significant interest in medicinal chemistry and pharmaceutical development. As a chiral building block, its specific three-dimensional structure and conformational preferences are critical determinants of its synthetic utility and the biological activity of the molecules derived from it. Notably, the (S)-enantiomer is a key intermediate in the synthesis of Aprepitant, a neurokinin-1 (NK1) receptor antagonist.^[1] This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of **(4-Benzylmorpholin-2-yl)methanol**. We will explore the foundational principles of the morpholine ring's conformation, analyze the influence of its substituents, and detail the primary experimental and computational methodologies used for its elucidation. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this important heterocyclic compound.

Part 1: The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring, a six-membered saturated heterocycle containing oxygen and nitrogen atoms, is a ubiquitous scaffold in modern drug design.^{[2][3]} Its prevalence is not coincidental;

the inclusion of a morpholine moiety can impart favorable physicochemical properties to a drug candidate. The weak basicity of the nitrogen atom and the hydrogen-bond accepting capability of the oxygen atom can enhance aqueous solubility and improve pharmacokinetic profiles, including blood-brain barrier permeability.^[4]

From a structural standpoint, the morpholine ring's conformational behavior is analogous to cyclohexane, predominantly adopting a low-energy chair conformation to minimize torsional and steric strain.^{[2][5]} This chair form is substantially more stable—by approximately 7.5 kcal/mol—than higher-energy boat or twist-boat conformations.^[2] The precise geometry and stability of this chair are pivotal, as they dictate the spatial orientation of substituents, which in turn governs molecular recognition and biological function.^[6]

Part 2: Molecular Structure of (4-Benzylmorpholin-2-yl)methanol

To establish a clear frame of reference, we begin with the fundamental identification and properties of the target molecule.

Systematic Identification and Properties

Property	Value	Source(s)
IUPAC Name	(4-Benzylmorpholin-2-yl)methanol	[7]
CAS Number	40987-24-4	[7][8]
Molecular Formula	C ₁₂ H ₁₇ NO ₂	[7][8]
Molecular Weight	207.27 g/mol	[8]
SMILES	OCC1CN(CC2=CC=CC=C2)C CO1	[7]

Two-Dimensional Structure and Atom Numbering

The following diagram illustrates the 2D chemical structure with standard IUPAC numbering for the morpholine ring.

Caption: 2D structure of **(4-Benzylmorpholin-2-yl)methanol**.

Part 3: Conformational Analysis

The molecule's three-dimensional shape is dictated by the interplay between the inherent preference of the morpholine ring for a chair conformation and the steric demands of its two bulky substituents: the N-benzyl group at position 4 and the hydroxymethyl group at position 2.

The Chair Conformation Equilibrium

The morpholine ring undergoes a rapid "ring flip" or "chair-chair interconversion" at room temperature, where one chair conformer converts into another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.

For a substituted ring, these two chair conformations are typically not equal in energy. The equilibrium will heavily favor the conformer that minimizes unfavorable steric interactions, particularly the 1,3-diaxial interactions, where axial substituents on carbons 1, 3, and 5 crowd each other in space.

Influence of Substituents and the Predicted Low-Energy Conformer

- **N-Benzyl Group:** The benzyl group is sterically demanding. Placing it in an axial position would introduce severe steric clashes with the axial hydrogens at C-3 and C-5. Therefore, the N-benzyl group has an overwhelming preference for the equatorial position.
- **Hydroxymethyl Group:** Similarly, the hydroxymethyl group at C-2 is larger than a hydrogen atom. Placing it in an axial position would create unfavorable 1,3-diaxial interactions with the axial hydrogen at C-6 and potentially interact with the lone pair or benzyl group on the nitrogen. Consequently, the hydroxymethyl group also strongly prefers the equatorial position.

Conclusion: The conformational equilibrium of **(4-Benzylmorpholin-2-yl)methanol** is overwhelmingly dominated by the di-equatorial chair conformer. The di-axial conformer is significantly higher in energy and represents a negligible fraction of the conformational population at equilibrium.

Caption: Chair-chair interconversion of **(4-Benzylmorpholin-2-yl)methanol**.

Quantitative Conformational Data (Predicted)

The following table summarizes the predicted key interactions and relative energy. Actual values would be determined experimentally or computationally.

Conformer	N-Benzyl Position	C-Hydroxymethyl Position	Key Steric Interactions	Relative Energy (Predicted)
A (Favored)	Equatorial	Equatorial	Minimal gauche interactions	0 kcal/mol (Reference)
B (Disfavored)	Axial	Axial	Severe 1,3-diaxial clashes	High (> 5 kcal/mol)

Part 4: Methodologies for Structural and Conformational Elucidation

A multi-faceted approach combining solid-state analysis, solution-state analysis, and computational modeling is required for a complete and validated understanding of a molecule's conformation. As a senior application scientist, my recommendation is to never rely on a single technique but to use them synergistically, where the results of one method validate and inform the others.

X-ray Crystallography: The Definitive Solid-State View

Expertise & Causality: Single-crystal X-ray crystallography provides an unambiguous, high-resolution map of electron density within a crystal lattice.^[9] This allows for the precise determination of bond lengths, bond angles, and torsional angles, effectively yielding a static "snapshot" of the molecule's preferred conformation in the solid state.^[10] This is the gold standard for structural determination, against which solution-state and computational data are often benchmarked. The primary challenge, and the rate-limiting step, is growing a single, diffraction-quality crystal.^[9]

Experimental Protocol: Single-Crystal X-ray Diffraction

- Crystallization:
 - Dissolve **(4-Benzylmorpholin-2-yl)methanol** in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate).
 - Employ slow evaporation, vapor diffusion with an anti-solvent (e.g., hexane), or slow cooling to induce the formation of single crystals. The goal is slow, ordered precipitation.[9]
- Crystal Mounting & Data Collection:
 - Select a suitable crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.
 - Place the crystal in a diffractometer and cool it under a stream of liquid nitrogen (100 K) to minimize thermal motion.
 - Expose the crystal to a monochromatic X-ray beam, rotating it to collect diffraction patterns from all possible orientations.[10]
- Structure Solution and Refinement:
 - Process the diffraction data to determine unit cell dimensions and space group symmetry.
 - Solve the "phase problem" using direct methods or Patterson functions to generate an initial electron density map.
 - Build an atomic model into the electron density map.
 - Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics like the R-factor (residual factor).

Caption: Standard workflow for single-crystal X-ray crystallography.

NMR Spectroscopy: Probing Conformation in Solution

Expertise & Causality: Unlike the static solid-state picture from X-ray, Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable information about the molecule's structure

and dynamic conformational equilibrium in solution.[\[11\]](#)[\[12\]](#) For conformational analysis, two key parameters are exploited:

- Scalar (J) Coupling: The coupling constant (3J) between protons on adjacent carbons is dependent on the dihedral angle between them, described by the Karplus relationship. By measuring these constants, we can infer the geometry of the ring.
- Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is observed between protons that are close in proximity ($< 5 \text{ \AA}$), regardless of whether they are bonded. Observing an NOE between two protons provides direct evidence of their spatial closeness, which is critical for distinguishing axial vs. equatorial positions.

Experimental Protocol: 2D NMR for Conformational Assignment

- Sample Preparation: Dissolve a ~5-10 mg sample of **(4-Benzylmorpholin-2-yl)methanol** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a high-quality NMR tube.
- 1D Spectra Acquisition: Acquire standard ^1H and $^{13}\text{C}\{^1\text{H}\}$ NMR spectra to identify all unique resonances and their chemical shifts.
- COSY (Correlation Spectroscopy) Acquisition: Run a ^1H - ^1H COSY experiment to establish proton-proton scalar coupling networks and confirm which protons are on adjacent carbons.
- NOESY/ROESY (NOE Spectroscopy) Acquisition:
 - Acquire a 2D NOESY or ROESY spectrum. ROESY is often preferred for molecules of this size as it avoids potential zero-crossing issues that can affect NOE signals.
 - Analysis: Look for key cross-peaks. For the predicted di-equatorial conformer, we would expect to see strong NOEs between the axial protons (e.g., H2-ax, H6-ax, H3-ax, H5-ax) as they are in 1,3-diaxial relationships and spatially close. Conversely, we would see NOEs between equatorial and axial protons on the same carbon (geminal) and between adjacent axial-equatorial pairs. The absence of NOEs between, for example, the C2-substituent protons and the H6-axial proton would support an equatorial assignment for the substituent.

- Data Integration: Correlate the coupling constants (from high-resolution 1D ^1H) and the NOE data to build a self-consistent 3D model of the dominant solution-state conformation.

Computational Chemistry: Mapping the Energetic Landscape

Expertise & Causality: Computational modeling provides a powerful *in silico* method to explore the entire conformational space of a molecule.^[13] By calculating the potential energy of various conformers, we can predict their relative stabilities and populations, providing a theoretical foundation that complements experimental findings.^[14] The choice of computational method (level of theory and basis set) is critical for accuracy and must be sufficient to capture the subtle electronic and steric effects that govern conformational preference.

Protocol: Conformational Search and Energy Calculation

- Initial Structure Generation: Build a 3D model of **(4-Benzylmorpholin-2-yl)methanol**.
- Conformational Search:
 - Perform a systematic or stochastic conformational search using a computationally inexpensive method like molecular mechanics (e.g., with an MMFF94 force field) to identify a broad range of possible low-energy conformers (chair, boat, twist-boat, etc.).
- Geometry Optimization and Energy Calculation:
 - Take the lowest-energy conformers from the initial search and perform full geometry optimization using a more robust quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
 - This step refines the geometry of each conformer to find its true energy minimum on the potential energy surface.
- Frequency Analysis:
 - Perform a frequency calculation on each optimized structure at the same level of theory.

- Self-Validation: The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer) and not a transition state. This is a critical self-validating step in any computational study.
- Analysis: Compare the final, zero-point corrected energies of all stable conformers. The structure with the lowest energy is the predicted global minimum. The relative populations can be calculated using the Boltzmann distribution equation.

Caption: Workflow for in silico conformational analysis.

Part 5: Significance in Drug Development: The Case of Aprepitant

The conformational rigidity and defined stereochemistry of **(4-Benzylmorpholin-2-yl)methanol** are precisely why it is a valuable chiral building block. In the synthesis of the antiemetic drug Aprepitant, the (S)-enantiomer is used to establish a critical stereocenter.^[1] The molecule's locked di-equatorial conformation ensures that subsequent synthetic transformations proceed with high stereocontrol. Furthermore, the resulting morpholine core in the final drug product orients its substituents in a precise three-dimensional arrangement, which is essential for high-affinity and selective binding to the NK1 receptor target.^[1] This demonstrates a direct link between the fundamental conformational analysis of a building block and the efficacy of a final pharmaceutical agent.

Conclusion

The molecular structure of **(4-Benzylmorpholin-2-yl)methanol** is defined by a morpholine ring in a stable chair conformation. Its conformational landscape is overwhelmingly dominated by a single di-equatorial conformer, which minimizes the steric strain imposed by the bulky N-benzyl and C2-hydroxymethyl substituents. A comprehensive understanding of this structure requires a synergistic application of X-ray crystallography for solid-state definition, NMR spectroscopy for solution-state dynamics, and computational chemistry for a theoretical energetic framework. This detailed structural knowledge is not merely academic; it is fundamental to the molecule's application as a chiral synthon in the development of complex, stereochemically-defined therapeutics.

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